{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE is a chemical compound that belongs to the class of carbamates and esters. It is characterized by the presence of a fluorophenyl group, which enhances its biological activity and potential medicinal applications. The compound's structure includes a benzoate moiety linked to a carbamoyl group, which is further substituted with a 2-fluorophenyl group.
This compound can be synthesized through various chemical reactions involving starting materials such as methyl benzoate and fluorinated amines. The synthesis often involves modifying existing compounds to introduce the desired functional groups.
The synthesis of {[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE typically involves two main approaches:
The molecular structure of {[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE can be represented as follows:
The structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the presence of specific functional groups and their connectivity.
The compound can participate in various chemical reactions:
The mechanism of action for {[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE may involve interaction with biological targets such as enzymes or receptors. The fluorophenyl moiety enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
Studies on similar compounds have shown that modifications on the aromatic ring can significantly affect binding affinities and biological activities, particularly in pharmacological contexts.
{[(2-FLUOROPHENYL)METHYL]CARBAMOYL}METHYL BENZOATE is primarily explored for its potential applications in medicinal chemistry:
Carbamoyl-benzoyl hybrid architectures represent a strategically important class of compounds in modern medicinal chemistry, characterized by the integration of a carbamoyl moiety (–NH–C(=O)–) with a benzoyl ester or amide scaffold. These hybrids leverage synergistic physicochemical properties, where the carbamoyl group contributes hydrogen-bonding capacity and structural rigidity, while the benzoate component provides aromatic stacking potential and metabolic stability. The incorporation of fluorophenyl units, particularly at the ortho-position, introduces enhanced membrane permeability and target binding affinity due to fluorine’s high electronegativity and modest steric footprint. Such hybrids have emerged as versatile scaffolds for targeting multifactorial diseases, including oncology and virology, by enabling dual-pharmacophore engagement with biological targets.
The compound {[(2-fluorophenyl)methyl]carbamoyl}methyl benzoate exemplifies the structural ingenuity of this class, integrating three key pharmacophoric elements:
The ortho-fluorine position is critical sterically and electronically. It prevents free rotation of the benzyl ring, potentially favoring bioactive conformations, while its electron-withdrawing nature polarizes adjacent C–H bonds, increasing hydrogen-bond donor capacity. Molecular modeling of analogues reveals that the fluorine’s van der Waals radius (1.47 Å) minimizes steric clash compared to bulkier halogens (e.g., chlorine: 1.75 Å), allowing deeper penetration into hydrophobic binding pockets [3].
Table 1: Structural and Physicochemical Properties of Select Fluorophenyl-Carbamoyl Benzoate Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | XLogP3 |
---|---|---|---|---|
{[(2-Fluorophenyl)methyl]carbamoyl}methyl benzoate | C₁₆H₁₄FNO₃ | 287.29 | Ortho-F-benzyl, ester-carbamoyl linker | ~2.7* (estimated) |
Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate | C₁₈H₁₈FNO₄ | 331.34 | Meta-F-phenyl, β-methoxy alkyl spacer | 2.5 |
Methyl 4-{[(2-fluorophenyl)carbamoyl]amino}benzoate | C₁₅H₁₃FN₂O₃ | 288.28 | Ureido linker, ortho-F-aniline | ~2.3* (estimated) |
*Estimated using analogous compounds in [5]
Synthetic routes to such derivatives typically involve:
Reactivity studies indicate susceptibility to:
Benzoyl-carbamoyl hybrids originated from fragment-based drug design (FBDD) strategies in the early 2000s, aiming to merge privileged substructures into single entities with enhanced polypharmacology. The entinostat-bortezomib hybrids represent a landmark application, combining:
These hybrids were engineered to overcome drug resistance in multiple myeloma by simultaneously blocking proteasomal protein degradation and histone deacetylation—mechanisms that exhibit crosstalk in cancer survival pathways. Hybrid compound 3 from this class demonstrated synergistic potency:
Table 2: Evolution of Key Carbamoyl-Benzoyl Hybrids in Therapeutic Development
Hybrid Compound | Therapeutic Target | Biological Activity | Design Strategy |
---|---|---|---|
Entinostat-Bortezomib Hybrid 3 | HDAC + Proteasome | IC₅₀ = 9.5 nM (myeloma); dual HDAC/proteasome inhibition | Merged pharmacophores via alkyl carbamoyl linker |
{[(2-Fluorophenyl)methyl]carbamoyl}methyl benzoate | Undisclosed (virology focus*) | Antiviral activity in patents [6] | Fluorine-enhanced bioisosteric benzyl scaffold |
Methyl 4-((2-(3-fluorophenyl)-2-methoxyethyl)carbamoyl)benzoate | Cancer cell proliferation | Cytotoxic effects via DNA replication interference | Meta-fluorine for optimized lipophilicity |
*Patent WO2008154271A1 suggests utility against viral infections [6]
The historical progression reveals three design principles:
Current research focuses on "tunable" hybrids where the carbamoyl nitrogen’s substitution (e.g., methyl vs. benzyl) or benzoate ortho/meta/para positioning modulates selectivity between enzyme classes.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3